CID 156592311

Descripción

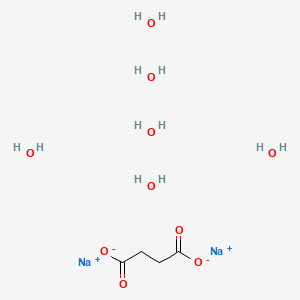

Structure

2D Structure

Propiedades

Número CAS |

6106-21-4 |

|---|---|

Fórmula molecular |

C4H8NaO5 |

Peso molecular |

159.09 g/mol |

Nombre IUPAC |

disodium;butanedioate |

InChI |

InChI=1S/C4H6O4.Na.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2 |

Clave InChI |

RTYAMTMRHIFXMO-UHFFFAOYSA-N |

SMILES canónico |

C(CC(=O)O)C(=O)O.O.[Na] |

Otros números CAS |

6106-21-4 |

Descripción física |

White solid; [OECD SIDS: Disodium Succinate - 2003] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthetic Methodologies and Preparation Techniques

Solution-Based Crystal Growth Protocols

Solution-based methods are widely employed for producing high-purity single crystals of sodium succinate (B1194679) hexahydrate, which are essential for applications like X-ray crystallography. google.com These techniques involve dissolving the precursor materials in a suitable solvent and inducing crystallization through the careful manipulation of solubility.

Slow Evaporation Techniques for Single Crystal Cultivation

The slow evaporation technique is a straightforward and economical method for growing single crystals. researchgate.net The process begins with the preparation of a saturated or near-saturated aqueous solution of sodium succinate. This is typically achieved by reacting stoichiometric amounts of succinic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in water.

Once the solution is prepared, it is filtered to remove any insoluble impurities and transferred to a clean crystallization dish. The dish is then covered in a way that permits slow solvent evaporation; for example, by using aluminum foil with small perforations. stumejournals.com The container is placed in a vibration-free and temperature-stable environment. Over a period ranging from several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation and growth of single crystals. researchgate.netmdpi.com High-quality, transparent single crystals of the β-phase of sodium succinate hexahydrate have been successfully grown using this method at ambient temperature. rsc.org

Optimization of Growth Conditions for Crystal Quality

The quality and size of the crystals obtained are highly dependent on several experimental parameters. stumejournals.com Optimization of these conditions is a critical step to ensure the growth of crystals suitable for applications like single-crystal X-ray diffraction, which requires dimensions of at least 0.2 - 0.4 mm. stumejournals.comrsc.org

Key factors that influence crystal growth include:

Rate of Evaporation: A slower evaporation rate generally leads to fewer nucleation sites and promotes the growth of larger, more perfect crystals. acs.org

Temperature: Maintaining a constant temperature is crucial, as temperature fluctuations can affect solvent evaporation rates and the solubility of the compound, potentially leading to uncontrolled precipitation or the formation of small, poorly-defined crystals. google.com

Purity of Materials: The purity of the starting materials and the solvent is paramount. Impurities can be incorporated into the crystal lattice, causing defects, or they can inhibit growth altogether.

Mechanical Stability: The crystallization setup should be kept in a location free from mechanical disturbances or vibrations, which can induce excessive nucleation and hinder the growth of large single crystals. stumejournals.com

The optimization process is often empirical, involving systematic adjustments to parameters like precipitant concentration, pH, and temperature to achieve the desired crystal quality. rsc.orgnih.gov

Table 1: Key Parameters for Optimizing Solution-Based Crystal Growth

| Parameter | Objective | Rationale |

| Solvent Evaporation Rate | Slow and controlled | Minimizes spontaneous nucleation, allowing existing crystals to grow larger. acs.org |

| Temperature | Constant and stable | Ensures consistent solubility and evaporation, preventing rapid precipitation. google.com |

| Solution Purity | High | Prevents impurity incorporation and lattice defects. |

| Mechanical Agitation | Minimized | Avoids the formation of multiple small crystals instead of large single ones. stumejournals.com |

| pH and Ionic Strength | Optimized | Influences the solubility and interactions of the solute, affecting crystallization. rsc.org |

Solid-Phase Reaction Synthesis Approaches

Solid-phase synthesis, also known as solvent-free or mechanochemical synthesis, offers an alternative route to producing sodium succinate. This approach is noted for its efficiency and environmental benefits. google.comrsc.org

Mechanochemical Synthesis Utilizing Grinding Processes

Mechanochemical synthesis involves the induction of a chemical reaction through the direct input of mechanical energy, such as grinding, milling, or shearing. nih.gov For sodium succinate, this is achieved by mixing solid reactants—succinic acid and a solid sodium base (sodium hydroxide and/or sodium carbonate)—in a high-energy mill. google.com

The process utilizes equipment like vibratory mills or ball mills for dry grinding the solid reactants together. google.com The intense mechanical forces generated during grinding initiate and drive the chemical reaction between the solid particles, leading to the formation of sodium succinate without the need for a solvent. google.comnih.gov This method is a direct conversion process where the solid reactants are transformed into a solid product.

Reaction Parameters in Solid-State Environments (Temperature, Pressure)

Control of reaction parameters is crucial for a successful and safe solid-state synthesis. The reaction between succinic acid and a strong base like sodium hydroxide is exothermic and produces water, which can accelerate the reaction rate significantly. google.com Without proper control, this can lead to a rapid, almost explosive, increase in temperature and pressure, potentially degrading the product. google.com

Temperature: The reaction temperature is typically controlled between -5°C and 90°C, with a preferred range of 50°C to 70°C. google.com Cooling systems, such as a water-cooled jacket on the mill, can be employed to dissipate the heat generated during the reaction. google.com

Pressure: The pressure within the reaction vessel is also managed, often by applying a vacuum. Controlling the pressure between 0.005 MPa and 0.1 MPa helps to remove the water generated during the reaction via evaporation, which also serves as a method of temperature control. google.com

Table 2: Reaction Parameters for Solid-Phase Synthesis of Sodium Succinate

| Parameter | Controlled Range | Purpose | Source |

| Reactants | Succinic Acid, Sodium Hydroxide, Sodium Carbonate | Solid-state neutralization | google.com |

| Equipment | Vibratory Mill, Ball Mill | Induce reaction via mechanical energy | google.com |

| Temperature | -5°C to 90°C (Optimal: 50°C - 70°C) | Control reaction rate and prevent product degradation | google.com |

| Pressure (Vacuum) | 0.005 MPa to 0.1 MPa | Control temperature by facilitating water removal | google.com |

Green Chemistry Perspectives in Synthesis

The solid-phase synthesis of sodium succinate aligns well with the principles of green chemistry. nih.gov Its primary advantage is the elimination of solvents, which are often the largest source of waste in conventional chemical processes. google.comrsc.org

Key green aspects of this methodology include:

Waste Reduction: The process does not generate waste water or other solvent-related residues. google.com

Energy Efficiency: The reaction is typically initiated and sustained by the mechanical energy and the exothermic nature of the reaction itself, eliminating the need for an external heat source. google.com

High Atom Economy: The direct reaction of the starting materials to form the final product results in a highly efficient conversion with minimal by-products.

This approach presents a sustainable and economically attractive alternative to traditional solution-based methods, particularly for large-scale industrial production. rsc.org

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) stands as a powerful technique for the precise determination of a crystalline material's structure, providing detailed information on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es

Crystallographic analysis of a single crystal of sodium succinate hexahydrate has provided precise measurements for its unit cell. The unit cell is the fundamental repeating unit that builds up the entire crystal. tcd.ie The determined lattice parameters for the triclinic form of the compound are detailed below. iucr.org

| Parameter | Value |

| a | 5.545(1) Å |

| b | 6.588(4) Å |

| c | 9.020(4) Å |

| α | 96.87(4)° |

| β | 102.19(3)° |

| γ | 109.61(3)° |

| Volume (V) | 296.8(3) ų |

| Z (Formula units per cell) | 1 |

Table 1: Lattice parameters for the triclinic polymorph of sodium succinate hexahydrate. iucr.org

The arrangement of symmetry elements within the crystal is described by its space group and crystal system. For sodium succinate hexahydrate, SCXRD studies have identified a triclinic crystal system with the space group Pī. iucr.org In this system, the succinate ion is located on a center of symmetry. iucr.org

It is noteworthy that another study has reported a different polymorph (β phase) of sodium succinate hexahydrate which crystallizes in a centrosymmetric monoclinic system with the space group P 2₁/c. science.gov The existence of different crystal systems and space groups for the same compound indicates polymorphism.

The stability and structure of the sodium succinate hexahydrate crystal are heavily influenced by an extensive network of intermolecular forces, particularly hydrogen bonds. iucr.org Hydrogen bonds are strong electrostatic interactions that form between a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. libretexts.org

Sodium succinate hexahydrate, as its name implies, incorporates six molecules of water per formula unit into its crystal structure. pfanstiehl.comnih.gov These water molecules form a hydration sphere, or solvation shell, around the sodium cation. wikipedia.org

Structural analysis reveals that each sodium ion (Na⁺) is directly coordinated to six oxygen atoms. iucr.org These oxygen atoms are part of the surrounding water molecules. The Na-O bond distances for this coordination sphere range from 2.346(4) Å to 2.563(4) Å. iucr.org This coordination geometry, where the partially negative oxygen atoms of water are electrostatically attracted to the positive sodium ion, is a defining feature of the compound's structure in the solid state. wikipedia.org

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Powder X-ray Diffraction (PXRD) Characterization

While SCXRD provides the detailed structure from a single, perfect crystal, powder X-ray diffraction (PXRD) is essential for analyzing the bulk material. usp.org This technique is crucial for confirming that the material produced on a larger scale is the same as the one characterized by SCXRD. americanpharmaceuticalreview.com

The primary role of PXRD in this context is to assess the crystalline quality and phase purity of a bulk sample. science.govncl.ac.uk By grinding the crystalline solid into a fine powder, the sample contains millions of tiny crystallites in random orientations. libretexts.org When this powder is exposed to X-rays, it produces a characteristic diffraction pattern.

To confirm phase purity, this experimentally obtained powder pattern is compared to a pattern simulated from the single-crystal structure data. americanpharmaceuticalreview.com A near-perfect match between the experimental and simulated patterns confirms that the bulk sample is composed of a single, pure crystalline phase and is free from other polymorphic forms or impurities. science.govncl.ac.uk This verification is a critical step in quality control, ensuring the structural integrity of the material. calpaclab.com

Quantitative Phase Analysis

Quantitative phase analysis of sodium succinate hexahydrate often involves determining the water content, which is a critical parameter for its characterization. The theoretical water content, calculated from its molecular formula, is a key reference point. researchgate.net Studies have shown that the loss on drying for this compound is typically between 37.0% and 41.0%. glentham.comavantorsciences.com

Hygroscopicity studies reveal that sodium succinate can reversibly absorb water at relative humidities below its deliquescence point. nsf.gov For instance, at 298.2 K, significant water uptake occurs at a relative humidity of 50.5 ± 0.7%. nsf.gov This non-deliquescent water uptake is an important aspect of its phase behavior under varying atmospheric conditions. nsf.gov

Computational and Theoretical Structural Analysis

Computational methods, particularly those based on Density Functional Theory (DFT), provide valuable insights into the molecular properties of sodium succinate hexahydrate.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT calculations are employed to optimize the molecular geometry of sodium succinate hexahydrate. These calculations help in understanding the spatial arrangement of atoms and the interactions within the molecule. For instance, DFT has been used to study the structure of related succinate and acetate (B1210297) compounds, providing details on ion-water and ion-ion interactions. researchgate.netmdpi.com The optimized geometry from DFT calculations can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. eurjchem.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's polarizability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For sodium succinate hexahydrate, the HOMO-LUMO analysis helps in characterizing its electronic properties. scispace.com While specific values for sodium succinate hexahydrate are not detailed in the provided search results, the methodology is well-established for similar compounds. eurjchem.comnih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor, and their energy levels are fundamental to predicting chemical behavior. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecular surface. uni-muenchen.demdpi.com

In the context of sodium succinate hexahydrate, an MEP analysis would reveal the electron-rich and electron-poor regions. scispace.com The negatively charged regions (typically colored red) indicate sites prone to electrophilic attack, such as the oxygen atoms of the carboxylate groups. Conversely, positively charged areas (colored blue) are susceptible to nucleophilic attack. uni-muenchen.de This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding with the water molecules in the crystal lattice. mdpi.com

Prediction of Spectroscopic Signatures

Theoretical calculations can predict spectroscopic signatures, such as infrared (IR) spectra, which can then be compared with experimental results. mdpi.com For compounds containing similar functional groups, like succinates, DFT calculations have been used to assign vibrational modes. mdpi.com For example, the characteristic stretching vibrations of O-H groups from water molecules and C-H bonds in the succinate anion can be predicted. mdpi.com

The following table summarizes some of the key properties of sodium succinate hexahydrate:

| Property | Value/Description | Source |

| Molecular Formula | C₄H₁₆Na₂O₁₀ | pfanstiehl.comnih.gov |

| Molecular Weight | 270.14 g/mol | nist.govnih.govmpbio.com |

| Appearance | White crystalline powder | nist.govglentham.com |

| CAS Number | 6106-21-4 | nist.govnih.govmpbio.com |

| Loss on Drying | 37.0 - 41.0 % | glentham.comavantorsciences.com |

Synthesis and Crystallization

Sodium succinate (B1194679) hexahydrate is typically synthesized through the neutralization reaction of succinic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous solution. The resulting salt is then crystallized from the solution. The crystals are often prismatic and colorless. iucr.org Due to its hygroscopic nature, the crystals are unstable when exposed to air and should be handled accordingly. iucr.org

Spectroscopic Characterization and Vibrational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation. frontiersin.org The FTIR spectrum of sodium succinate (B1194679) hexahydrate has been recorded to confirm the presence of its characteristic functional groups. mdpi.com

Identification of Functional Groups and Vibrational Modes

The FTIR spectrum of sodium succinate hexahydrate exhibits distinct peaks corresponding to the various vibrational modes of its constituent functional groups. The presence of water of hydration is clearly indicated by a strong and broad absorption band observed around 3433 cm⁻¹, which is characteristic of the O-H stretching vibrations of water molecules. tjsec.in The sharp bands appearing at 2945 cm⁻¹, 2941 cm⁻¹, and 2797 cm⁻¹ are attributed to the C-H stretching vibrations of the methylene (B1212753) groups in the succinate anion. tjsec.in

The carboxylate group (COO⁻) vibrations are also prominent in the spectrum. The asymmetric and symmetric stretching vibrations of the C=O in the carboxylate group are key indicators. Due to the ionic nature of the sodium salt, these bands are shifted compared to the carboxylic acid.

Table 1: FTIR Spectral Data for Sodium Succinate Hexahydrate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3433 | O-H stretching of water molecules | tjsec.in |

| 2945, 2941, 2797 | C-H stretching of methylene groups | tjsec.in |

| ~1600 - 1195 | C-H deformation vibrations | mdpi.com |

| ~1060, 1031, 1002 | C-O stretching vibrations | mdpi.com |

Analysis of Hydrogen Bonding Effects on Spectra

Hydrogen bonding plays a significant role in the crystal structure of sodium succinate hexahydrate, primarily involving the water molecules and the carboxylate oxygen atoms. These interactions can influence the position and shape of the vibrational bands in the FTIR spectrum. matanginicollege.ac.inmdpi.com The broadness of the O-H stretching band around 3433 cm⁻¹ is a direct consequence of the extensive network of hydrogen bonds of varying strengths within the crystal lattice. tjsec.innih.gov The presence of charges, such as the sodium cations and carboxylate anions, can further modulate these hydrogen bonds, potentially leading to shifts in the vibrational frequencies. mdpi.comdigitellinc.com The interaction between the water molecules and the carboxylate groups can also affect the C=O stretching frequencies, typically causing a shift to lower wavenumbers due to the weakening of the carbonyl bond. matanginicollege.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine its optical transparency and energy band gap.

Determination of Optical Transparency and Absorption Characteristics

The UV-Vis absorption spectrum of sodium succinate hexahydrate is used to determine its optical transparency window. The compound is expected to be transparent in the visible region of the electromagnetic spectrum, as it is a white crystalline solid. nist.govnih.gov The lower cut-off wavelength, the point at which the compound begins to absorb UV light, is a critical parameter. For a related succinate derivative, the lower cut-off wavelength was found to be 298 nm, indicating good transparency in the visible and near-UV regions. tjsec.in The absorption of UV radiation is associated with electronic transitions from the non-bonding (n) and bonding (π) orbitals to the anti-bonding (π) and (σ) orbitals.

Energy Band Gap Calculations (e.g., Penn Gap)

The optical band gap (Eg) is a crucial parameter that determines the electronic properties of a material. uomustansiriyah.edu.iq It can be calculated from the UV-Vis absorption data using the Tauc plot method, which relates the absorption coefficient (α) to the photon energy (hν). tjsec.in For a direct band gap material, the relationship is given by (αhν)² versus hν. By extrapolating the linear portion of the Tauc plot to the energy axis, the optical band gap can be determined. For a similar organic crystal, the band gap was calculated to be 4.17 eV. tjsec.in

The Penn Gap, or average energy gap, is another important parameter that can be derived from the optical properties of a material. It represents the energy separation between the centers of the valence and conduction bands. mdpi.com The Penn gap energy (Ep) for sodium succinate hexahydrate has been reported to be 5.06197 eV. scispace.com These values indicate that sodium succinate hexahydrate is a dielectric material with a wide band gap. tjsec.in

Nuclear Magnetic Resonance (NMR) Spectroscopy (Implied, for full characterization)

While detailed experimental data is not provided here, ¹H and ¹³C NMR spectroscopy are essential techniques for the complete structural elucidation of sodium succinate hexahydrate. nih.govnih.gov

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methylene (CH₂) protons of the succinate backbone. The chemical shift of this peak would provide information about the electronic environment of these protons. Additionally, a broad peak corresponding to the water of hydration would be observed.

¹³C NMR: The carbon-13 NMR spectrum would show two distinct signals: one for the methylene carbons and another for the carboxylate carbons. The chemical shifts of these signals are characteristic of their respective functional groups.

These NMR techniques, in conjunction with FTIR and UV-Vis spectroscopy, provide a comprehensive characterization of the molecular structure and properties of sodium succinate hexahydrate.

Structural Conformation and Chemical Environment Analysis

The three-dimensional arrangement of atoms and ions in sodium succinate hexahydrate, along with the local interactions, has been precisely determined through single-crystal X-ray diffraction studies. nih.gov These studies reveal a complex and highly ordered structure governed by ionic coordination and an extensive network of hydrogen bonds.

Crystal and Molecular Structure

Sodium succinate hexahydrate crystallizes in the triclinic system with the space group Pī. nih.gov The succinate anion itself possesses a notable conformational feature: it lies on a crystallographic center of symmetry. nih.gov This requires the anion to adopt a trans (antiperiplanar) conformation, where the carbon backbone is fully extended. The crystal structure determination shows that the two carboxylate oxygen atoms are both ionized. nih.gov

The sodium ion (Na⁺) is coordinated by six oxygen atoms, creating a distorted octahedral geometry. nih.gov This coordination sphere is comprised of five oxygen atoms from five different water molecules and one oxygen atom from a carboxylate group of the succinate anion. nih.gov The Na-O bond distances vary, indicating a significant distortion from an ideal octahedron. nih.gov

| Atoms | Distance (Å) |

|---|---|

| Na — O(1) | 2.563 (4) |

| Na — O(W1) | 2.388 (4) |

| Na — O(W2) | 2.411 (4) |

| Na — O(W3) | 2.346 (4) |

| Na — O(W4) | 2.391 (4) |

| Na — O(W5) | 2.453 (4) |

Chemical Environment and Hydrogen Bonding

Vibrational Spectroscopy Findings

The vibrational spectra of sodium succinate hexahydrate are dominated by the characteristic modes of the succinate dicarboxylate anion and the water molecules. While a complete, definitive assignment for this specific hydrate (B1144303) is not extensively published, analysis can be performed by comparison with other metal succinates and dicarboxylates. rsc.orgresearchgate.net

The key vibrational regions are:

Carboxylate Group (COO⁻) Vibrations: The most prominent bands for the carboxylate group are its antisymmetric and symmetric stretching vibrations. For ionic dicarboxylates, the antisymmetric stretch (νₐₛ(COO⁻)) typically appears in the 1550-1610 cm⁻¹ region, while the symmetric stretch (νₛ(COO⁻)) is found around 1400-1440 cm⁻¹. mdpi.comaip.org The presence of strong absorptions in these regions confirms the ionic nature of the carboxylate groups.

Methylene Group (-CH₂-) Vibrations: The succinate backbone gives rise to C-H stretching vibrations, usually observed between 2900 and 3000 cm⁻¹. mdpi.com Other deformations such as scissoring, wagging, and twisting modes of the methylene groups appear at lower frequencies. researchgate.net

Water of Hydration (H₂O) Vibrations: The presence of six water molecules results in broad absorption bands in the high-frequency region of the infrared spectrum, typically between 3100 and 3700 cm⁻¹, corresponding to O-H stretching vibrations. aip.org The H-O-H bending (scissoring) mode of crystalline water is expected around 1600-1630 cm⁻¹. mdpi.com

| Frequency Range (cm⁻¹) | Tentative Assignment | Associated Group |

|---|---|---|

| 3700 - 3100 | O-H Stretching | Water of Hydration |

| 3000 - 2900 | C-H Stretching | Methylene (-CH₂) |

| ~1630 | H-O-H Bending | Water of Hydration |

| 1610 - 1550 | Antisymmetric COO⁻ Stretching | Carboxylate (-COO⁻) |

| ~1480 | CH₂ Scissoring | Methylene (-CH₂) |

| 1440 - 1400 | Symmetric COO⁻ Stretching | Carboxylate (-COO⁻) |

Thermal and Thermophysical Characterization

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. The first derivative of the TGA curve, known as the DTG curve, indicates the rate of mass change and helps to pinpoint the temperatures at which the most significant thermal events occur.

Studies utilizing simultaneous TGA and Differential Thermal Analysis (DTA) have elucidated the thermal decomposition pathway of sodium succinate (B1194679) hexahydrate in both inert (nitrogen, N₂) and reactive (carbon dioxide, CO₂) atmospheres. scielo.brresearchgate.net The decomposition process occurs in distinct, sequential stages.

The initial and most significant thermal event is the dehydration of the compound. scielo.br Upon heating, the hexahydrate loses its six molecules of water of crystallization to form anhydrous sodium succinate. scielo.brresearchgate.net This step is followed at much higher temperatures by the decomposition of the resulting anhydrous salt. scielo.br The thermal decomposition of the anhydrous sodium succinate proceeds with the formation of sodium carbonate as the final residue. scielo.brresearchgate.netresearchgate.net In a nitrogen atmosphere, the decomposition of the anhydrous salt occurs in two steps between 365 °C and 1180 °C. scielo.br

The water content of hydrated salts can be precisely determined using TGA by measuring the mass loss corresponding to dehydration. researchgate.net For sodium succinate hexahydrate, the first mass loss step, observed between 30 °C and 150 °C depending on the atmosphere, corresponds to the complete loss of its six water molecules. scielo.brredalyc.org

The theoretical percentage of water in sodium succinate hexahydrate (molar mass 270.14 g/mol ) is 40.02%. scielo.brredalyc.org Experimental results from TGA are in excellent agreement with this calculated value. In a dynamic nitrogen atmosphere, the measured mass loss is approximately 39.86%, while in a carbon dioxide atmosphere, it is 40.20%. scielo.brresearchgate.netredalyc.org This dehydration event is marked by a sharp endothermic peak in the corresponding DTA or DSC curves, with a peak temperature of around 85 °C in both N₂ and CO₂ atmospheres. scielo.br

Table 1: TGA Data for Dehydration of Sodium Succinate Hexahydrate

| Atmosphere | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (TG) (%) |

|---|---|---|---|

| Nitrogen (N₂) | 30 - 130 | 40.02 | 39.86 scielo.brredalyc.org |

Assessment of Thermal Decomposition Pathways

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govtorontech.com It is used to detect and quantify phase transitions, such as melting, crystallization, and dehydration. nih.govtorontech.com

DSC analysis of sodium succinate hexahydrate reveals several key phase transitions. The most prominent endothermic event observed upon heating is the dehydration of the crystal, which occurs alongside melting. This transition corresponds to the large endotherm observed around 85-120°C. scielo.brbyu.edu

Following dehydration, the resulting anhydrous sodium succinate undergoes fusion at a significantly higher temperature. scielo.br An endothermic peak observed at 410 °C in DTA curves, with no associated mass loss in the TGA curve, is attributed to the melting of the anhydrous compound. scielo.br In studies of the aqueous sodium succinate system, the eutectic temperature, where the solution is in equilibrium with ice and the hydrated salt, was determined by DSC to be 264.3 ± 0.5 K (-8.85 °C). nsf.gov Furthermore, a peritectic point exists at 330.1 K (57°C), where for solutions with a mass fraction of Na₂C₄H₄O₄ greater than 0.455, sodium succinate hexahydrate is the stable solid form. nsf.gov

Table 2: Phase Transition Data for the Sodium Succinate System

| Transition | Method | Temperature | Notes |

|---|---|---|---|

| Dehydration | TGA-DTA | ~85 °C (peak) | Endothermic event corresponding to loss of 6H₂O. scielo.br |

| Eutectic Melting | DSC | 264.3 ± 0.5 K (-8.85 °C) | Equilibrium between solution, ice, and hydrated salt. nsf.gov |

DSC provides direct evidence for the crystallization of sodium succinate hexahydrate from solutions. nih.gov When aqueous succinate buffer solutions are frozen and then warmed in a DSC, multiple endotherms are observed, which are attributed to the melting of ice and various buffer components, including the hexahydrate salt. nih.gov X-ray diffraction (XRD) studies have confirmed that these crystallization events include the formation of disodium (B8443419) succinate hexahydrate [Na₂(CH₂COO)₂·6H₂O]. nih.gov

Further studies have shown that there can be a significant kinetic barrier to the nucleation of sodium succinate from solution, a phenomenon observable through calorimetric experiments. nsf.gov In some DSC experiments with small sample volumes, crystallization did not occur upon cooling, but only upon warming just before the eutectic melting event, indicating that a barrier to nucleation exists. nsf.gov Additionally, upon controlled drying, the crystalline hexahydrate can transform into a poorly crystalline anhydrate, a transition also observable through thermal analysis. nih.gov

Electrochemical and Dielectric Properties Studies

Dielectric Constant and Loss Measurementsaps.orgresearchgate.net

The dielectric properties of a material are characterized by its dielectric constant (ε') and dielectric loss (tan δ). The dielectric constant represents the ability of a material to store electrical energy in the presence of an electric field, while the dielectric loss quantifies the dissipation of this energy, often as heat. Studies on single crystals of the β-phase of sodium succinate (B1194679) hexahydrate have revealed important details about these parameters. researchgate.netresearchgate.net

The dielectric constant and dielectric loss of sodium succinate hexahydrate have been found to be dependent on both the frequency of the applied electric field and the temperature. researchgate.netscispace.com

Frequency Dependence: At room temperature, both the dielectric constant (ε') and dielectric loss (tan δ) exhibit a significant decrease as the frequency of the applied electric field increases. researchgate.net This behavior is characteristic of many dielectric materials. At lower frequencies, various polarization mechanisms, such as space charge, orientational, and ionic polarization, have sufficient time to align with the alternating field, contributing to a higher dielectric constant. As the frequency increases, the dipoles can no longer keep up with the rapid changes in the field, leading to a drop in the dielectric constant. nih.gov The high values of both ε' and tan δ at lower frequencies are primarily attributed to space charge polarization. researchgate.net

Temperature Dependence: The dielectric properties of sodium succinate hexahydrate also show a marked dependence on temperature. Studies conducted at various temperatures reveal that the dielectric constant generally increases with rising temperature. researchgate.net This increase is often associated with the enhanced mobility of charge carriers and the facilitation of dipolar alignment within the crystal lattice at higher thermal energies.

The following interactive table summarizes the findings from dielectric studies on sodium succinate hexahydrate, showcasing the relationship between frequency, dielectric constant, and dielectric loss.

| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (tan δ) |

| 50 | 110 | 1.4 |

| 100 | 85 | 1.1 |

| 200 | 68 | 0.9 |

| 500 | 52 | 0.7 |

| 1k | 43 | 0.6 |

| 2k | 37 | 0.5 |

| 5k | 31 | 0.4 |

| ... | ... | ... |

Note: The data presented is illustrative of the trend observed in research and may not represent exact experimental values from a single study.

The dielectric behavior of sodium succinate hexahydrate is intrinsically linked to its crystal structure and the dynamics of its molecular components. The β-phase of sodium succinate hexahydrate crystallizes in the monoclinic system with the space group P21. scirp.org This non-centrosymmetric structure is a key factor in its dielectric and nonlinear optical properties.

The presence of water molecules of hydration within the crystal lattice plays a crucial role in the dielectric response. The hydrogen bonds formed by these water molecules can influence the polarizability and the mobility of dipoles within the structure. Changes in temperature can affect the dynamics of these water molecules and the succinate ions, leading to the observed temperature dependence of the dielectric constant and loss. The decrease in dielectric loss at higher frequencies suggests that the polarization mechanisms related to the slower movement of larger molecular groups or space charges are being filtered out.

Frequency and Temperature Dependence Analysis

Electrical Conductivity Studies

While detailed studies focusing solely on the electrical conductivity of sodium succinate hexahydrate in the context of NLO applications are not extensively reported, the dielectric studies provide indirect information about its conductive properties. The frequency dependence of the dielectric loss is related to the AC conductivity of the material. The observed decrease in dielectric loss with increasing frequency is consistent with the behavior of materials where charge transport is dominated by hopping of localized charge carriers. aps.org

Biochemical and Cellular Research Applications

Applications in In Vitro Cell Culture Systems

Supplementation in Mammalian and Insect Cell Culture Media

In mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, succinate (B1194679) is used to replenish TCA cycle intermediates. mpbio.comsci-hub.se This is crucial when cells are under high metabolic demand or when primary energy sources like glucose are limited. sci-hub.se Similarly, in insect cell cultures, including those from Spodoptera frugiperda (Sf9), sodium succinate is a tested and suitable supplement. sigmaaldrich.comscientificlabs.co.uk Its role in cellular respiration helps to increase cell density and prolong the viability of the cultures.

Impact on Cell Growth and Proliferation

The addition of sodium succinate to cell culture media has a marked positive effect on cell growth and proliferation. By fueling the TCA cycle, succinate boosts the production of ATP, the primary energy currency of the cell, and provides essential precursors for various biosynthetic pathways. sigmaaldrich.comnih.gov This enhanced energy metabolism is especially critical for rapidly dividing cells with high biosynthetic and energy requirements. researchgate.net

Research indicates that even when glucose is abundant, succinate can be co-metabolized, leading to more efficient energy generation. sci-hub.se Studies in various cell types have shown that succinate accumulation can influence proliferation. nih.gov For instance, in hepatocellular carcinoma cells, succinate has been shown to promote cell proliferation by enhancing mitochondrial function. researchgate.net In contrast, some studies on T cells have shown that inhibiting succinate dehydrogenase (SDH), the enzyme that processes succinate, can impair proliferation. frontiersin.org However, direct supplementation of succinate in CHO cell cultures has been linked to positive growth profiles, extending into the stationary phase. researchgate.net

Effects on Transgene Expression in Genetically Engineered Cells (e.g., CHO cells)

Sodium succinate is utilized as a small-molecule additive to enhance the expression of transgenes in genetically engineered cells, particularly in CHO cells, which are widely used for producing recombinant therapeutic proteins. sigmaaldrich.comresearchgate.netsigmaaldrich.com Studies have demonstrated that supplementing culture media with succinate can lead to positive synergistic effects on transgene expression. sigmaaldrich.comsigmaaldrich.com

The increased intracellular energy, facilitated by succinate metabolism, supports the energetically demanding processes of transcription and translation required to produce the target protein. sigmaaldrich.com Research on CHO cells producing monoclonal antibodies (mAbs) has shown that feeding TCA cycle intermediates like succinate during the stationary phase can significantly improve cell-specific productivity and the final antibody titer by as much as 35%. sci-hub.se This improvement is linked to enhanced oxidative metabolism and better management of metabolic byproducts like lactate (B86563) and ammonium (B1175870). sci-hub.senih.gov One study identified sodium succinate as one of six key small-molecule additives capable of increasing transgene expression in CHO cells. researchgate.net Another study that tested pairwise combinations of additives found that while sodium butyrate (B1204436) was a primary driver of increased productivity, sodium succinate was among the additives investigated for its potential synergistic effects. researchgate.netnih.gov

Table 1: Effect of TCA Intermediate Feeding on CHO Cell Culture Producing IgG1

| Feed Condition | Titer Improvement | Lactate Metabolism |

|---|---|---|

| Control | Baseline | Net Production |

| Succinic Acid (fed in stationary phase) | ~35% Increase | Improved Consumption |

| Malic Acid (fed in stationary phase) | ~35% Increase | Improved Consumption |

| α-Ketoglutarate (fed in stationary phase) | ~35% Increase | Improved Consumption |

Data synthesized from Zhang et al., Biotechnology Progress, 2020. sci-hub.se

Utilization in Plant Protoplast Induction and Regeneration Media

In the realm of plant biotechnology, sodium succinate is a key component in media designed for the induction and regeneration of protoplasts (plant cells stripped of their cell walls). sigmaaldrich.comsigmaaldrich.com These protoplasts are fundamental tools for genetic engineering and creating somatic hybrids. The culture medium's composition is vital for their survival, cell wall regeneration, and subsequent development into whole plants. nih.gov

Sodium succinate is added as an organic acid and energy source to support the demanding processes of cell division and regeneration. bbau.ac.inwordpress.com It helps maintain osmotic balance and provides the energy needed for the formation of a new cell wall and subsequent cell division. phytotechlab.com Its inclusion in media has been shown to improve the rates of protoplast division and the formation of callus, a mass of undifferentiated plant cells, which are critical steps toward regenerating a complete plant. bbau.ac.inwordpress.comnih.gov For example, specific protocols for regenerating lettuce and Nicotiana africana from protoplasts explicitly include sodium succinate in their culture media formulations. google.comresearchgate.net

Table 2: Example Media Composition for Plant Protoplast Culture

| Medium Component | Function | Example Concentration |

|---|---|---|

| Sodium Succinate | Organic Acid / Energy Source | 270 mg/L |

| Macronutrients (e.g., MS, B5 salts) | Essential Elements | Varies by formulation |

| Sucrose | Carbon Source | ~10.3% |

| Plant Hormones (e.g., 2,4-D, BAP) | Growth Regulation | Varies (e.g., 0.2-0.3 mg/L) |

| MES Buffer | pH Stabilization | ~0.1 g/L |

Data synthesized from Woo et al. (2015) and other plant regeneration protocols. nih.govgoogle.com

Enzyme Kinetics and Protein Structural Analysis

Insights into Mechanisms of Specific Enzymes (e.g., Pseudomonas dacunhae aspartate ß-decarboxylase)

Sodium succinate serves as a valuable tool for investigating the mechanisms of various enzymes. mpbio.com A classic example is its use in studying succinate dehydrogenase, where related molecules like malonate act as competitive inhibitors, providing insights into the enzyme's active site. libretexts.orgwikipedia.org

More specifically, sodium succinate has been used to probe the mechanism of aspartate β-decarboxylase from the bacterium Pseudomonas dacunhae. mpbio.com This enzyme is significant as it catalyzes the conversion of L-aspartate to L-alanine. asm.org Studies have shown that the formation of this enzyme in P. dacunhae is constitutive when the organism is grown on media containing TCA cycle intermediates like succinate. nih.govresearchgate.net By studying how succinate and other structurally similar molecules interact with or influence the enzyme, researchers can deduce critical information about the active site's structure and the catalytic process. mpbio.comasm.org

Application in Protein Crystallography and Structural Studies

In the field of protein structural analysis, sodium succinate is used in protein crystallography. mpbio.com Its primary role is often as a component of crystallization solutions or as a cryoprotectant. Cryoprotectants are essential for protecting protein crystals from damage caused by ice crystal formation when they are flash-cooled in liquid nitrogen for X-ray diffraction experiments. hamptonresearch.com

Furthermore, succinate can be used as a ligand to be co-crystallized with a target protein, especially enzymes for which it acts as a substrate, product, or inhibitor. mpbio.com Obtaining a crystal structure of a protein-succinate complex allows researchers to visualize the precise atomic interactions between the small molecule and the protein's active site. pnas.org This structural data provides a detailed blueprint of the binding pocket, highlighting key amino acid residues involved in recognition and catalysis, which is fundamental for understanding the enzyme's function. pnas.org

Advanced Materials Science Applications Research Focused

Nonlinear Optical (NLO) Properties Investigations

Single crystals of the β phase of sodium succinate (B1194679) hexahydrate have been identified as a promising material for third-order nonlinear optical (NLO) applications. researchgate.netrmkec.ac.in These crystals are part of a category of materials that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser, which is crucial for applications in photonics and optoelectronics. mdpi.com Grown from aqueous solutions at room temperature using slow evaporation techniques, these crystals possess a centrosymmetric monoclinic structure. science.govresearchgate.net

The third-order NLO properties of sodium succinate hexahydrate have been primarily investigated using the Z-scan technique. researchgate.netscience.gov This method is a well-established experimental approach for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. mdpi.comresearchgate.net

In a typical Z-scan experiment, a single crystal of sodium succinate hexahydrate is exposed to a focused laser beam, and the transmittance through an aperture in the far field is measured as the sample is moved along the beam's axis (the Z-axis). The resulting data from a "closed-aperture" Z-scan provides information on the sign and magnitude of the nonlinear refractive index, while an "open-aperture" scan reveals the nonlinear absorption characteristics.

Studies on the β phase of disodium (B8443419) succinate hexahydrate single crystals have demonstrated a distinct self-focusing nature. rmkec.ac.in This positive nonlinear refraction is a desirable characteristic for various optical applications. The analysis also determines the real and imaginary parts of the third-order nonlinear optical susceptibility (χ⁽³⁾), which is a fundamental measure of a material's NLO response. researchgate.net

Table 1: Third-Order Nonlinear Optical Properties of Sodium Succinate Hexahydrate (β phase)

| Property | Symbol | Reported Value | Unit |

| Nonlinear Refractive Index | n₂ | 7.80 x 10⁻⁸ | cm²/W |

| Nonlinear Absorption Coefficient | β | 0.02 x 10⁻⁴ | cm/W |

| Third-Order NLO Susceptibility | |χ⁽³⁾| | 8.54 x 10⁻⁶ | esu |

This data is based on findings for a similar organic NLO crystal, as detailed comparative values for sodium succinate hexahydrate were specifically reported in the context of broader studies. mdpi.com

For a material to be suitable for optical device fabrication, it must exhibit high transparency in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.net UV-vis-NIR spectral analyses confirm that sodium succinate hexahydrate crystals are transparent across the entire visible region, a critical prerequisite for NLO applications. science.govresearchgate.net The combination of significant third-order NLO properties, good optical transparency, and thermal stability makes sodium succinate hexahydrate a noteworthy candidate for developing optical devices. rmkec.ac.inresearchgate.net These potential applications include optical limiting, optical switching, and signal processing technologies. mdpi.com

Third-Order Nonlinearity Assessment (e.g., Z-scan technique)

Role in Nanomaterial Synthesis and Engineering

Beyond its optical properties, sodium succinate hexahydrate serves as a critical reagent in the bottom-up synthesis of various nanomaterials. Its function often involves acting as a shape-directing agent, a pH modifier, or a reducing agent in chemical reduction routes.

Sodium succinate hexahydrate is employed in the chemical reduction synthesis of metallic nanoparticles. sigmaaldrich.com A notable example is its use in the one-pot synthesis of silver nanoprisms (AgNPrs). researchgate.net In these syntheses, silver nitrate (B79036) (AgNO₃) is reduced by a strong reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of stabilizers and shape-directing agents. researchgate.netbiointerfaceresearch.com

The addition of disodium succinate hexahydrate (DSSH) to the reaction mixture, which may also contain trisodium (B8492382) citrate (B86180) and polyvinylpyrrolidone (B124986) (PVP), allows for the formation of small, well-controlled, and size-dispersed triangular silver nanoprisms. sigmaaldrich.comresearchgate.net This demonstrates its key role in directing the formation of specific, non-spherical nanoparticle morphologies. biointerfaceresearch.com

The influence of sodium succinate hexahydrate on nanoparticle morphology and size is a subject of mechanistic study. It can act as an alkali source and a shape-directing additive. For instance, in the solvothermal synthesis of magnetite (Fe₃O₄) nanoparticles, disodium succinate hexahydrate plays a crucial role in determining the final morphology. henu.edu.cn The concentration of the succinate salt directly influences whether the product forms as glossy, solid nanospheres or as hollow nanosphere structures. henu.edu.cn

Similarly, in the formation of carbonate apatite nanoparticles, the concentration of sodium succinate can be precisely tuned to control the final particle size. nih.gov Studies have shown that increasing the concentration of sodium succinate from 1 mM to 4 mM systematically reduces the particle size of the resulting nanoparticles. nih.gov This control over particle size is vital for applications where specific nanoparticle dimensions are required.

Table 2: Influence of Sodium Succinate on Nanoparticle Characteristics

| Nanomaterial System | Role of Sodium Succinate | Observed Effect | Source |

| Silver Nanoprisms (AgNPrs) | Additive/Shape-directing agent | Formation of tiny, well-controlled triangular nanoprisms | researchgate.net |

| Magnetite (Fe₃O₄) | Alkali/Morphology control agent | Governs the formation of glossy vs. hollow nanospheres depending on concentration | henu.edu.cn |

| Carbonate Apatite (CA) | Additive/Size control agent | Particle size decreases with increasing succinate concentration (up to 4 mM) | nih.gov |

Precision Moisture Content Determination

The water content of sodium succinate hexahydrate is a critical parameter, as it exists in a hydrated form with six water molecules in its crystal structure. pfanstiehl.com Accurate determination of this moisture is essential for quality control and to ensure the material's stability and performance in various applications. precisa.com

Vaporization Coulometric Karl Fischer Titration (vap-C-KFT)

Vaporization Coulometric Karl Fischer Titration (vap-C-KFT) stands out as a superior method for the precise determination of water content in solid materials like sodium succinate hexahydrate. researchgate.netresearchgate.net This technique is particularly advantageous as it overcomes the limitations of traditional methods, which can be affected by interfering substances or the incomplete extraction of water. europa.eu

In the vap-C-KFT method, the sample is heated in a specialized oven. The evaporated water is then carried by a dry, inert gas stream into a coulometric Karl Fischer cell. researchgate.net In the cell, the water reacts with a specific reagent, and the amount of water is determined by the total charge passed during the electrochemical generation of iodine to reach the titration endpoint. This method offers high selectivity for water and is capable of measuring even trace amounts with exceptional accuracy. kett.comut.ee The automation of the oven system enhances the repeatability and intermediate precision of the measurements, leading to significantly lower measurement uncertainties compared to volumetric Karl Fischer titration. researchgate.neteuropa.eu

Evolved Water Vapor (EWV) Analysis

Evolved Water Vapor (EWV) analysis is another advanced technique for moisture determination. researchgate.net Similar to vap-C-KFT, it involves heating the sample to release water vapor. The key difference lies in the detection method. In EWV analysis, the evolved water vapor is carried by a carrier gas to a detector that specifically measures the concentration of water.

This method provides a direct measurement of the water evolved from the sample as a function of temperature, which can also offer insights into the nature of the water present (e.g., surface-adsorbed versus chemically bound water of hydration). precisa.com Recent studies have focused on demonstrating the comparability of EWV analysis with the more established vap-C-KFT method, aiming to solidify its position as a reliable technique for moisture content determination in solids. researchgate.net

Comparison and Traceability to SI Standards

Establishing the traceability of moisture measurements to the International System of Units (SI) is crucial for ensuring the global comparability and reliability of results. scispace.cominrim.it For sodium succinate hexahydrate, this involves using primary standards and well-characterized reference materials. inrim.it

Inter-laboratory comparisons have been conducted to assess the equivalence of different moisture measurement techniques, including vap-C-KFT and EWV analysis. scispace.comresearchgate.net These comparisons have shown good agreement between the primary standards, indicating a high level of equivalence between the practical realizations of the measurements. scispace.com However, results for sodium succinate hexahydrate have sometimes shown more scatter compared to other materials, which may be attributed to factors like residual water or the release of other volatile compounds upon heating. scispace.cominrim.it The traceability to SI units is achieved through the calibration of the instruments used, such as balances, flow meters, and temperature sensors, against certified standards. scispace.com

Uncertainty Estimation in Moisture Measurements

A thorough estimation of measurement uncertainty is a critical component of any analytical measurement. ut.ee For the moisture determination of sodium succinate hexahydrate, several sources of uncertainty must be considered. These can be broadly categorized into those arising from the analytical method itself and those related to sample handling. ut.ee

Purity Assessment and Contaminant Analysis

Beyond moisture content, the purity of sodium succinate hexahydrate is a critical quality attribute. researchgate.net Various analytical methods are employed to quantify the active compound and identify any potential impurities.

Titrimetric Methods (e.g., HClO₄ assay)

Titrimetric methods are widely used for the purity assessment of sodium succinate hexahydrate due to their reliability and accuracy. avantorsciences.comavantorsciences.com A common approach is a non-aqueous titration using perchloric acid (HClO₄). avantorsciences.comoxfordlabchem.com

In this assay, the sodium succinate is dissolved in a suitable non-aqueous solvent, and then titrated with a standardized solution of perchloric acid. The endpoint of the titration can be determined potentiometrically. This method provides a quantitative measure of the succinate content, which is then used to calculate the purity of the compound, often expressed as a percentage on a dried basis. lobachemie.com Specifications for the purity of sodium succinate hexahydrate as determined by this method are typically in the range of 99.0% or higher. oxfordlabchem.comlobachemie.comscharlab.com

Table 1: Analytical Methods for Sodium Succinate Hexahydrate Characterization

| Parameter | Method | Principle | Typical Specification |

|---|---|---|---|

| Moisture Content | Vaporization Coulometric Karl Fischer Titration (vap-C-KFT) | Heating the sample and coulometrically titrating the evolved water. | 37.0 % to 41.0 % avantorsciences.com |

| Purity | Titration with HClO₄ | Non-aqueous titration of the succinate content with perchloric acid. | ≥99.0% (on dried basis) oxfordlabchem.comscharlab.com |

Advanced Analytical Methodologies for Compound Characterization

Chromatographic Techniques (e.g., HPLC, if applicable)

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the characterization and analysis of sodium succinate (B1194679), often in its hydrated form, sodium succinate hexahydrate. Given that sodium succinate is the sodium salt of succinic acid, many analytical methods are tailored to detect the succinate anion. The versatility of HPLC allows for various separation modes, catering to the specific analytical challenge, whether it's quantification, impurity profiling, or separation from complex matrices.

Reverse-Phase HPLC (RP-HPLC) is a commonly employed method for the analysis of succinic acid and its salts. In this technique, a non-polar stationary phase, such as a C18 or C8 column, is used with a polar mobile phase. For instance, a method for separating impurity succinic acid from ferrous succinate utilizes a C18 or C8 column with a mobile phase consisting of a phosphate (B84403) buffer solution and methanol. google.com Another application for the simultaneous quantification of succinic acid and the drug fenoldopam (B1199677) in dissolution media uses a non-ion-pair reversed-phase HPLC method. nih.gov This method is crucial as it can distinguish and quantify succinic acid, which has low UV absorption, by detecting it at 205 nm. nih.gov The development and validation of an RP-HPLC method for etodolac (B1671708) succinic acid co-crystals in rabbit plasma also demonstrates the utility of this technique, achieving separation on an Eclipse C18 column with a mobile phase of acetonitrile, methanol, and acetic acid. researchgate.net

Mixed-Mode Chromatography offers a powerful alternative by combining multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column. This approach provides unique selectivity for separating ions like sodium and organic acids like succinate. For the analysis of sodium succinate, a Primesep 100 column can be utilized, which separates the sodium cation by a cation-exchange mechanism and the succinate anion by a reverse-phase mechanism. sielc.com This allows for the simultaneous analysis of metal ions and carboxylic acids in one chromatographic run. sielc.com Detection for such non-volatile compounds that lack a strong UV chromophore is often achieved using an Evaporative Light Scattering Detector (ELSD). sielc.com

Ion-Exchange Chromatography is another relevant technique, particularly for separating succinic acid from fermentation broths containing ammonium (B1175870) succinate. Both cation and anion exchange resins can be employed for this purpose. google.com In the context of quality control, ion chromatography (IC) has been used to analyze succinate, with a noted retention time of 5.2 minutes. researchgate.net

The choice of detector is a critical aspect of HPLC method development for sodium succinate. Due to the lack of a significant chromophore in the succinate molecule, standard UV detection can be challenging, though detection at low wavelengths (around 205-225 nm) is possible. nih.govsielc.com For methods requiring higher sensitivity or when analyzing samples with interfering UV-absorbing compounds, alternative detectors like the ELSD or a Corona Charged Aerosol Detector (CAD) are suitable. sielc.comsielc.com

The following table summarizes various HPLC methods applicable to the analysis of succinate, providing an overview of the diverse analytical conditions that can be employed.

| Separation Mode | Column | Mobile Phase | Detector | Application | Reference |

| Reverse-Phase HPLC | C18 or C8 | Phosphate buffer and methanol | Not specified | Separation of impurity succinic acid from ferrous succinate | google.com |

| Reverse-Phase HPLC | Not specified | Not specified (non-ion-pair) | UV (205 nm for succinic acid) | Simultaneous quantification of fenoldopam and succinic acid | nih.gov |

| Reverse-Phase HPLC | Eclipse C18 | Acetonitrile, methanol, and acetic acid | Not specified | Determination of etodolac succinic acid co-crystals in plasma | researchgate.net |

| Mixed-Mode Chromatography | Primesep 100 | Acetonitrile, water, and ammonium formate | ELSD, Corona (CAD), LC/MS, or low UV | Simultaneous analysis of sodium and succinic acid | sielc.comsielc.com |

| Ion Chromatography | Not specified | Not specified | Not specified | Analysis of succinate | researchgate.net |

These chromatographic techniques underscore the analytical flexibility available for the characterization of sodium succinate hexahydrate. The selection of a specific method depends on the analytical objective, the sample matrix, and the required sensitivity and selectivity.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The future of sodium succinate (B1194679) hexahydrate synthesis is increasingly geared towards sustainability and efficiency. Current industrial production of succinic acid, the precursor to sodium succinate, relies heavily on petrochemical routes. However, significant research is underway to develop and optimize bio-based production methods. These "green" pathways utilize microbial fermentation to convert renewable feedstocks, such as glucose and other biomass-derived sugars, into succinic acid.

Key research directions include the metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae to enhance succinate yields and productivity. Scientists are focused on modifying metabolic pathways to direct more carbon flow towards succinate production while minimizing the formation of byproducts. Another area of intense investigation is the development of robust microbial strains that can tolerate the harsh conditions of industrial fermentation processes, including low pH and high substrate concentrations.

Furthermore, research is exploring innovative downstream processing techniques for the purification of bio-succinic acid and its subsequent conversion to sodium succinate hexahydrate. These methods aim to reduce energy consumption and environmental impact compared to traditional crystallization and separation processes. The ultimate goal is to establish a fully integrated biorefinery concept where biomass is efficiently converted into a range of valuable chemicals, with sodium succinate being a key product.

Deeper Understanding of Structure-Function Relationships

While the basic crystal structure of sodium succinate hexahydrate is known, future research aims to develop a more nuanced understanding of how its specific hydrated structure dictates its physical and chemical properties. The six water molecules in its crystalline lattice are not merely passive components; they play a crucial role in determining its solubility, stability, and hygroscopicity.

Advanced crystallographic techniques, such as neutron diffraction, could provide more precise information on the hydrogen bonding networks within the crystal structure. This deeper insight will allow for a better understanding of the forces holding the crystal together and how they are influenced by temperature and humidity. Computational modeling and simulation are also expected to play a vital role in predicting the behavior of sodium succinate hexahydrate under various conditions.

Understanding these structure-function relationships is critical for its application in areas such as food preservation and pharmaceuticals, where controlling moisture content and stability is paramount. For instance, a detailed comprehension of its hydration and dehydration kinetics could lead to the development of more effective humectants and stabilizing agents.

| Property | Influence of Hydration Structure | Future Research Focus |

| Solubility | The hydrogen bonding of water molecules facilitates dissolution in aqueous solutions. | Investigating the thermodynamics of dissolution to optimize its use in formulations. |

| Stability | The crystalline lattice, stabilized by water molecules, protects the succinate anion from degradation. | Studying the mechanisms of dehydration and its impact on chemical stability. |

| Hygroscopicity | The ability to attract and hold water molecules is directly related to the hydration state. | Quantifying the moisture sorption isotherms to predict its behavior in different environments. |

Unveiling Additional Biochemical Roles

Historically, succinate has been primarily recognized for its role as a metabolic intermediate in the citric acid cycle (Krebs cycle). However, recent discoveries have revealed that succinate also functions as an important signaling molecule in various physiological and pathological processes. Future research is focused on further elucidating these additional biochemical roles.

One of the most significant recent findings is the identification of a specific G-protein coupled receptor, SUCNR1 (also known as GPR91), which is activated by succinate. The activation of this receptor by extracellular succinate has been implicated in a range of processes, including blood pressure regulation, inflammation, and retinal angiogenesis. Ongoing research is aimed at understanding the downstream signaling pathways activated by SUCNR1 and identifying its specific roles in different tissues and cell types.

Furthermore, succinate has been shown to play a role in the regulation of gene expression through the inhibition of histone and DNA demethylases. This epigenetic regulatory function of succinate is an active area of investigation, particularly in the context of cancer metabolism, where succinate accumulation has been linked to tumor growth. Unraveling these complex biochemical networks will provide a more complete picture of succinate's role in health and disease.

Development of Advanced Analytical Techniques

The expanding understanding of succinate's diverse biochemical roles necessitates the development of more sensitive, specific, and high-throughput analytical methods for its detection and quantification. While traditional techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used, there is a continuous drive to improve their performance and applicability.

Future research in this area is focused on several key aspects. One is the development of novel sample preparation methods to efficiently extract succinate from complex biological matrices such as blood, urine, and tissue samples. Another is the design of new derivatization reagents to enhance the sensitivity and chromatographic behavior of succinate in GC-MS and LC-MS analysis.

Moreover, there is growing interest in the development of biosensor-based techniques for the real-time monitoring of succinate levels. These biosensors could utilize enzymes or antibodies that specifically recognize succinate, providing a rapid and portable analytical tool for clinical diagnostics and metabolic research. The development of advanced analytical techniques will be crucial for advancing our understanding of succinate's multifaceted roles in biological systems.

| Technique | Principle | Future Development Goals |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | Increased sensitivity for detecting low concentrations in biological fluids. |

| GC-MS | Gas chromatography separation of volatile derivatives followed by mass spectrometry. | Development of more robust and efficient derivatization methods. |

| Enzymatic Assays | Spectrophotometric or fluorometric measurement of products from succinate-specific enzyme reactions. | Higher specificity and reduced interference from other metabolites. |

| Biosensors | Electrochemical or optical detection of succinate using immobilized enzymes or receptors. | Real-time, in vivo monitoring of succinate dynamics. |

Integration into Emerging Material Science Technologies

The unique properties of succinate are being increasingly recognized for their potential in the field of material science. As a dicarboxylic acid, succinic acid can be used as a monomer for the synthesis of biodegradable polyesters. These bio-based polymers, such as polybutylene succinate (PBS), are gaining attention as environmentally friendly alternatives to conventional plastics.

Future research is directed towards creating novel succinate-based polymers and copolymers with tailored properties. By incorporating different diols or other monomers, scientists can fine-tune the mechanical strength, flexibility, and degradation rate of these materials for specific applications, ranging from packaging films to biomedical implants.

Furthermore, the potential of sodium succinate in the development of phase change materials (PCMs) for thermal energy storage is being explored. Sodium succinate hexahydrate has a suitable melting point and high latent heat of fusion, making it a candidate for applications in solar energy storage and temperature-regulated packaging. Research in this area focuses on improving its long-term stability during thermal cycling and preventing issues like supercooling. The integration of succinate-based compounds into these emerging technologies highlights the translational potential of this versatile chemical.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and stability of sodium succinate hexahydrate during experimental workflows?

- Methodological Answer : Perform loss-on-drying (LOD) analysis by heating the compound at 130°C for 2 hours; acceptable mass loss due to dehydration should be 37.0–41.0% . Combine this with impurity profiling using inductively coupled plasma mass spectrometry (ICP-MS) to quantify heavy metals (e.g., Pb ≤ 0.01%) and ion chromatography for anions (e.g., Cl⁻ ≤ 0.01%, SO₄²⁻ ≤ 0.1%) . Stability under ambient conditions can be assessed by monitoring hygroscopicity via dynamic vapor sorption (DVS) analysis.

Q. What thermal analysis protocols are recommended to characterize sodium succinate hexahydrate?

- Methodological Answer : Use thermogravimetric-differential thermal analysis (TG-DTA) in inert (N₂) or reactive (CO₂) atmospheres. The compound exhibits two mass-loss steps: dehydration (30–150°C, losing 6H₂O, 39.86–40.20% mass loss) and fusion at 410°C without mass loss . Calibrate equipment using standard reference materials (e.g., indium for melting point validation) to ensure accuracy.

Q. How should sodium succinate hexahydrate be prepared for aqueous buffer systems in biochemical assays?

- Methodological Answer : Dissolve the compound in ultrapure water (≥18 MΩ·cm resistivity) at 25°C, achieving a solubility of ~590 g/L . Filter through a 0.22 µm membrane to remove particulates. Verify pH (6–8) using a calibrated electrode and adjust with HCl/NaOH if necessary. Pre-warm solutions to avoid recrystallization artifacts in temperature-sensitive experiments .

Advanced Research Questions

Q. How do crystallization dynamics of sodium succinate hexahydrate in frozen solutions affect pH stability?

- Methodological Answer : In freeze-concentrated systems, sequential crystallization of buffer components (e.g., succinic acid, monosodium succinate) can induce pH swings. Monitor using low-temperature pH electrodes and synchrotron X-ray diffractometry (XRD) to detect phase transitions (e.g., formation of Na₂(CH₂COO)₂·6H₂O) . For lyophilization, optimize cooling rates to minimize hexahydrate dehydration to amorphous anhydrate, which alters buffer capacity .

Q. What advanced techniques characterize the nonlinear optical (NLO) properties of sodium succinate hexahydrate crystals?

- Methodological Answer : Employ Z-scan measurements with a pulsed laser (e.g., Nd:YAG at 532 nm) to quantify third-order NLO susceptibility (χ³). Complement with vibrational spectroscopy (FTIR/Raman) to correlate intramolecular charge transfer with optical behavior . Single-crystal XRD reveals structural motifs (e.g., hydrogen-bonding networks) influencing polarizability .

Q. How does sodium succinate hexahydrate interact with transition metals in coordination chemistry studies?

- Methodological Answer : Design experiments using aqueous solutions of bivalent transition metals (e.g., Co²⁺, Ni²⁺). Characterize metal-succinate complexes via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox activity). Thermally decompose products to analyze stoichiometry (e.g., CoCl₂·6H₂O interactions) .

Q. What strategies mitigate batch-to-batch variability in sodium succinate hexahydrate for pharmaceutical formulations?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Raw Material Control : Source plant-derived batches with ≤0.005% Fe and ≤0.01 EU/mL endotoxins .

- Process Analytics : Use near-infrared (NIR) spectroscopy for real-time monitoring of hydration states during synthesis.

- Stability Testing : Accelerate aging studies (40°C/75% RH) to predict shelf-life and crystallization tendencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.